Differentiation by Molecular Weight and Formula Compared to Non-Methylated Analog
The target compound possesses a higher molecular weight and an additional methyl group compared to its closest non-methylated analog, 3-(pyridin-3-yloxy)aniline. This structural modification directly influences lipophilicity and steric interactions. The molecular formula for 4-Methyl-3-(pyridin-3-yloxy)benzenamine is C12H12N2O with a molecular weight of 200.24 g/mol , while 3-(pyridin-3-yloxy)aniline has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol [1]. The calculated difference is an increase of 14.03 g/mol and one carbon atom.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C12H12N2O (MW: 200.24 g/mol) |
| Comparator Or Baseline | 3-(pyridin-3-yloxy)aniline, C11H10N2O (MW: 186.21 g/mol) |
| Quantified Difference | +14.03 g/mol; +1 Carbon atom |
| Conditions | Calculated from molecular formula |
Why This Matters
This difference confirms the compound's unique identity and is essential for accurate stoichiometry, property prediction (e.g., cLogP), and compliance in research publications and patents.
- [1] Chemsrc. (2021). CAS 116289-71-5: 3-(Pyridin-3-yloxy)aniline. Retrieved from m.chemsrc.com View Source
